2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
CAS No.: 21938-33-0
Cat. No.: VC0420769
Molecular Formula: C16H13N3OS
Molecular Weight: 295.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21938-33-0 |
|---|---|
| Molecular Formula | C16H13N3OS |
| Molecular Weight | 295.4g/mol |
| IUPAC Name | 2-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |
| Standard InChI | InChI=1S/C16H13N3OS/c20-15-9-5-4-8-13(15)10-17-19-16-18-14(11-21-16)12-6-2-1-3-7-12/h1-11,20H,(H,18,19)/b17-10+ |
| Standard InChI Key | WOEBAKPXJFRAPH-LICLKQGHSA-N |
| SMILES | C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3O |
Introduction
Basic Properties and Identification
2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is an organic compound with aromatic characteristics featuring phenol, thiazole, and hydrazone functional groups. The compound represents an important class of Schiff bases that have been synthesized and characterized for their potential biological activities. The basic identification parameters of this compound are summarized in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 21938-33-0 |
| Molecular Formula | C16H13N3OS |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | 2-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |
| Standard InChIKey | WOEBAKPXJFRAPH-LICLKQGHSA-N |
The compound is also known by several synonyms, including 2-{(E)-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol and 2-[(1E)-{2-[(2E)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}methyl]phenol .
Structural Characteristics
Chemical Structure
The molecular structure of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone features several key components:
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A 2-hydroxyphenyl group (salicylaldehyde derivative)
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A hydrazone linkage (-CH=N-NH-)
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A 4-phenyl-1,3-thiazol-2-yl moiety
The compound exhibits E-configuration at the C=N bond of the hydrazone group, which is indicated in its IUPAC name and confirmed by its standard InChI notation (InChI=1S/C16H13N3OS/c20-15-9-5-4-8-13(15)10-17-19-16-18-14(11-21-16)12-6-2-1-3-7-12/h1-11,20H,(H,18,19)/b17-10+).
Bond Characteristics and Stereochemistry
The compound features a conjugated system with the hydrazone linkage connecting the 2-hydroxyphenyl group and the thiazole ring. The stereochemistry is defined by the E-configuration at the C=N bond, denoted by the /b17-10+ fragment in the InChI notation. This configuration is important for the compound's spatial arrangement and potential interactions with biological targets.
Related Derivatives and Analogues
Several halogenated derivatives of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone have been synthesized and characterized, indicating research interest in exploring structure-activity relationships within this class of compounds. Table 2 summarizes some of these key derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone | C16H13N3OS | 295.4 | 21938-33-0 |
| 5-Bromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone | C16H12BrN3OS | 374.3 | Not specified in sources |
| 3,5-Dibromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone | C16H11Br2N3OS | 453.2 | Not specified in sources |
| 3,5-Dichloro-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone | C16H11Cl2N3OS | 364.2 | Not specified in sources |
These halogenated derivatives suggest a systematic exploration of electronic and steric effects on the properties and potential applications of this class of compounds .
Intermolecular Interactions and Crystal Packing
Studies on related compounds reveal important information about how these molecules interact with each other in the solid state. For instance, in the crystal structure of related compounds, significant intermolecular interactions have been observed:
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Hydrogen bonding networks involving the hydroxyl group and nitrogen atoms
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π-π stacking interactions between aromatic rings
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Weak interactions that contribute to crystal packing and stability
These intermolecular interactions may play crucial roles in determining physical properties such as solubility, melting point, and stability, as well as in biological recognition processes .
Future Research Directions
Given the structure and properties of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, several promising research directions can be identified:
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Synthesis optimization and green chemistry approaches to improve yield and environmental sustainability
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Comprehensive structural characterization using advanced spectroscopic and crystallographic techniques
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Systematic biological evaluation to explore potential therapeutic applications
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Investigation of metal coordination properties for potential applications in catalysis or materials science
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Exploration of structure-property relationships through synthesis and testing of additional derivatives with varied substituents
These directions would contribute to a more complete understanding of this compound and its potential utility in various scientific and practical applications.
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